5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride
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Overview
Description
5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Mode of Action
It is suggested that n-nitrosamines, a class of compounds to which en300-27100936 may belong, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include water, ethanol, or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as:
Mixing: Combining the reactants in a reactor.
Heating: Maintaining the reaction mixture at the desired temperature.
Separation: Isolating the product from the reaction mixture using techniques such as filtration or distillation.
Purification: Purifying the product through recrystallization or other methods.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A compound with a similar structure that acts as a GABA receptor agonist.
S-pregabalin: An anticonvulsant drug with a related chemical structure.
Uniqueness
5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-9-4(6)7-3(2-5)8-9;;/h2,5H2,1H3,(H2,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGFRNPZPZDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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